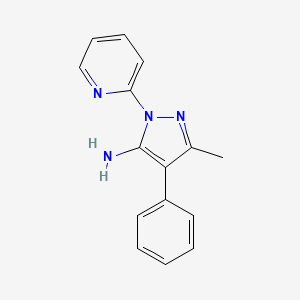
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 4-position, and a pyridin-2-yl group at the 1-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one with suitable aryl and pyridyl reagents . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-quality this compound.
化学反応の分析
Types of Reactions
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, as it has shown activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met tyrosine kinase, a receptor involved in cell growth and differentiation . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
Pyrazolo[3,4-d]thiazole derivatives: These compounds have a thiazole ring fused to the pyrazole core, imparting different chemical properties.
Uniqueness
3-Methyl-4-phenyl-1-(pyridin-2-yl)-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the pyridin-2-yl group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
特性
分子式 |
C15H14N4 |
|---|---|
分子量 |
250.30 g/mol |
IUPAC名 |
5-methyl-4-phenyl-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C15H14N4/c1-11-14(12-7-3-2-4-8-12)15(16)19(18-11)13-9-5-6-10-17-13/h2-10H,16H2,1H3 |
InChIキー |
ZVHGELVFJHKKHG-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


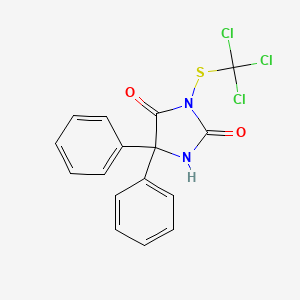
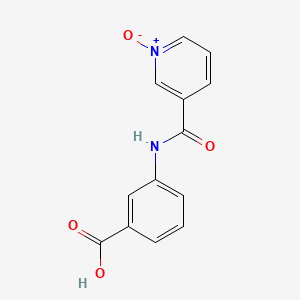
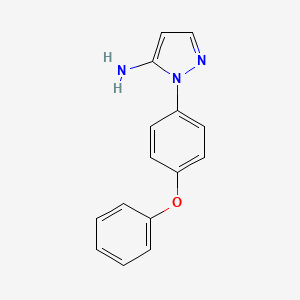
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
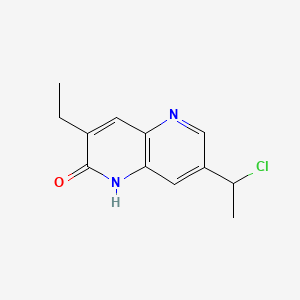
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
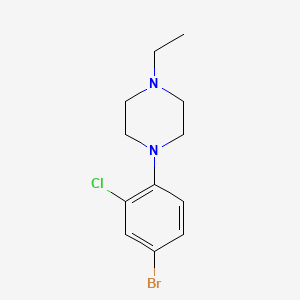
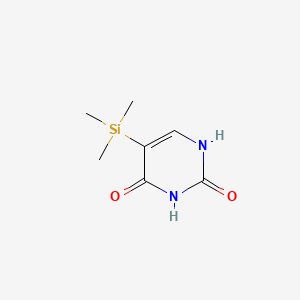
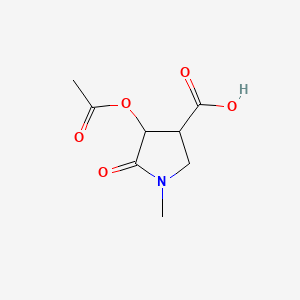
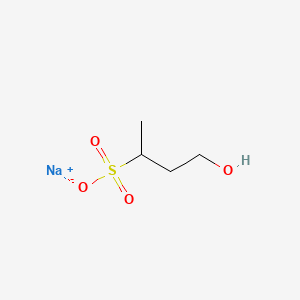
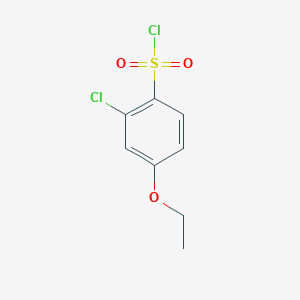
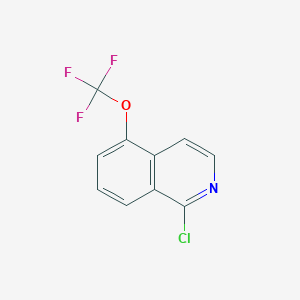

![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
